Icariin-II, also known as Icariside-II, is a flavonoid glycoside derived from icariin, a major active compound found in the traditional Chinese herb Epimedium. Icariside-II is characterized by its unique structure, which lacks a glucose moiety at the C-7 position, distinguishing it from its precursor, icariin. This modification enhances its bioactivity and absorption in biological systems. Icariside-II is recognized for its various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, making it a subject of extensive research in medicinal chemistry and pharmacology.
Icariside-II can be synthesized through enzymatic hydrolysis of icariin. The hydrolysis process involves the cleavage of the C-3-O-rhamnopyranoside and C-7-O-glucopyranoside moieties of icariin. This reaction is typically catalyzed by β-glucosidase enzymes derived from microbial sources such as Trichoderma viride. Under optimal conditions (pH 4.0 and temperature around 41°C), conversion rates of icariin to Icariside-II can exceed 95% within one hour .
Icariside-II exhibits a range of biological activities:
The primary method for synthesizing Icariside-II involves enzymatic hydrolysis of icariin. This process can be optimized by adjusting factors such as enzyme concentration, pH, temperature, and reaction time to maximize yield:
This method allows for a high conversion efficiency while maintaining the integrity of the active compounds .
Icariside-II has several potential applications:
Studies on Icariside-II have indicated significant interactions with various biological pathways:
Icariside-II shares structural similarities with several other flavonoids and glycosides derived from Epimedium or related plants. Here are some comparable compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Icariin | Contains C-7-O-glucose | Precursor to Icariside-II; less bioactive |
| Icariside-I | Contains C-3-O-rhamnose | Intermediate metabolite; lower potency than Icariside-II |
| Icaritin | Aglycone form | More potent than icariin but less stable |
| 3,7-bis(2-hydroxyethyl) Icaritin | Modified structure | Exhibits similar PDE5 inhibition properties |
Icariside-II's unique lack of the glucose group at C-7 contributes to its enhanced bioactivity compared to these similar compounds, making it a focal point for research into therapeutic applications .
The genus Epimedium (Berberidaceae) comprises over 50 species, with E. sagittatum, E. koreanum, and E. pseudowushanense being primary sources of icariside-II. These perennial herbs biosynthesize icariside-II as part of a complex flavonoid defense system, with concentrations varying from 0.8–2.1% dry weight depending on species, growth stage, and environmental stressors.
Icariside-II synthesis involves coordinated spatial regulation of four enzymatic stages:
Recent metabolic engineering breakthroughs enabled de novo icariside-II production in Saccharomyces cerevisiae (130 μg/L) through:
Icariside-II demonstrates potent activation of the Nuclear Factor Erythroid 2-Related Factor 2 antioxidant response pathway through multiple interconnected mechanisms [1] [2]. The compound induces dose-dependent nuclear translocation of Nuclear Factor Erythroid 2-Related Factor 2 in hepatocellular carcinoma cells, with significant accumulation observed at concentrations of 5 and 10 micromolar [1] [2]. This nuclear translocation represents the critical initiating step whereby Nuclear Factor Erythroid 2-Related Factor 2 dissociates from Kelch-like ECH-associated protein 1 and translocates into the nucleus to enhance Nuclear Factor Erythroid 2-Related Factor 2-Antioxidant Response Element binding [2].
The activation of Nuclear Factor Erythroid 2-Related Factor 2 by Icariside-II results in substantial upregulation of phase II detoxifying enzymes and antioxidant proteins [1] [2]. Specifically, the compound significantly increases protein expression of heme oxygenase-1 and glutathione S-transferase in a time-dependent manner, with optimal expression achieved after 6 hours of treatment at 5 micromolar concentration [2]. These enzymes serve as crucial cellular defense mechanisms against oxidative stress and xenobiotic compounds [2].
Multiple upstream signaling pathways contribute to Icariside-II-mediated Nuclear Factor Erythroid 2-Related Factor 2 activation [1] [2]. The compound significantly increases phosphorylation levels of extracellular signal-regulated kinase 1/2, protein kinase B, and c-Jun N-terminal kinase 1/2 [1] [2]. Biochemical inhibitor studies demonstrate that Nuclear Factor Erythroid 2-Related Factor 2-dependent Antioxidant Response Element transcriptional activity is attenuated when extracellular signal-regulated kinase, protein kinase B, and c-Jun N-terminal kinase signaling are blocked, confirming the integral role of these pathways in Icariside-II-mediated cytoprotection [2].
Table 1: Nuclear Factor Erythroid 2-Related Factor 2-Mediated Antioxidant Response Pathway Effects of Icariside-II
| Study Parameter | Cell Type/Model | Icariside-II Concentration | Effect Observed |
|---|---|---|---|
| Nuclear Translocation of Nuclear Factor Erythroid 2-Related Factor 2 | HepG2 cells | 5-10 μM | Dose-dependent increase |
| Heme Oxygenase-1 Expression | HepG2 cells | 5 μM (4-6 hours) | Significant upregulation |
| Glutathione S-Transferase Expression | HepG2 cells | 5 μM (4-6 hours) | Significant upregulation |
| Cellular GSH Levels | HepG2 cells | 0-10 μM | Enhanced levels |
| Extracellular Signal-Regulated Kinase 1/2 Phosphorylation | HepG2 cells | 5-10 μM | Significantly increased |
| Protein Kinase B Phosphorylation | HepG2 cells | 5-10 μM | Significantly increased |
| c-Jun N-terminal kinase 1/2 Phosphorylation | HepG2 cells | 5-10 μM | Significantly increased |
The enhancement of cellular glutathione levels represents another critical aspect of Icariside-II-mediated antioxidant protection [1]. The compound demonstrates no significant cytotoxicity at concentrations up to 10 micromolar while effectively enhancing cellular glutathione levels through enzyme-linked immunosorbent assay measurements [1]. This glutathione elevation contributes to the overall cellular antioxidant capacity and provides protection against reactive oxygen species-mediated damage [2].
Icariside-II exerts profound pro-apoptotic effects in various malignant cell lines through activation of both intrinsic and extrinsic apoptotic pathways [3] [4] [5] [6]. The compound demonstrates remarkable selectivity for cancer cells while maintaining cytoprotective effects in normal cells, suggesting a differential mechanism of action based on cellular redox status and signaling pathway dysregulation [2].
The intrinsic mitochondrial apoptotic pathway represents the primary mechanism through which Icariside-II induces cancer cell death [4] [5] [7]. In MCF-7 breast cancer cells, the compound produces loss of mitochondrial membrane potential and facilitates release of cytochrome c and apoptosis-inducing factor from mitochondria [5]. This mitochondrial permeabilization triggers activation of caspase-9, which subsequently activates effector caspase-3, leading to execution of apoptosis [4] [5]. The compound also modulates B-cell lymphoma 2 family proteins by increasing expression of pro-apoptotic Bax and BimL without affecting anti-apoptotic B-cell lymphoma 2 expression [5].
Icariside-II additionally activates the extrinsic death receptor pathway in cancer cells [4] [5]. The compound increases expression levels of fibroblast associated antigen and fibroblast associated antigen-associated death domain while maintaining unchanged expression of Daxx protein [4]. This leads to enhanced cleavage of caspase-8, caspase-3, and poly ADP-ribose polymerase, characteristic features of death receptor-mediated apoptosis [4] [5]. The absence of truncated Bid suggests that Icariside-II-mediated apoptosis occurs primarily through the type I extrinsic pathway rather than amplification through mitochondrial involvement [4].
Table 2: Apoptotic Signaling Effects of Icariside-II in Malignant Cells
| Cancer Cell Type | Mitochondrial Effects | Caspase Activation | IC50 Values |
|---|---|---|---|
| MCF-7 breast cancer | Loss of mitochondrial membrane potential, cytochrome c release | Caspase-8, -9, -3, poly ADP-ribose polymerase cleavage | Not specified |
| A549 lung adenocarcinoma | Reduced mitochondrial membrane potential, increased cleaved caspase-3 | Cleaved caspase-3, poly ADP-ribose polymerase | Not specified |
| PC-3 prostate cancer | Mitochondrial dysfunction, cytochrome c release | Caspase-3, -9 activation | ~20 μM |
| A375 human melanoma | Increased cleaved caspase-3 | Cleaved caspase-3, poly ADP-ribose polymerase | Not specified |
| U2OS osteosarcoma | B-cell lymphoma 2 downregulation, Bax upregulation | Cleaved caspase-3, -7, -9 | 14.44 μM (24h), 7.37 μM (72h) |
| HeLa cervical cancer | Cytochrome c expression increase | Caspase-3/9 activity increased | Not specified |
| Human glioma cells | Cytochrome c elevation, B-cell lymphoma 2 reduction | Cleaved caspase-3/8 elevation | Not specified |
The compound demonstrates concentration-dependent and time-dependent effects on apoptotic protein expression [8] [7]. In human osteosarcoma U2OS cells, Icariside-II exhibits half maximal inhibitory concentration values of 14.44, 11.02, and 7.37 micromolar at 24, 48, and 72 hours respectively [8]. The compound induces apoptosis by upregulating Bax, downregulating B-cell lymphoma 2, and activating apoptosis-related proteins including cleaved caspase-3, caspase-7, and caspase-9 [8] [7].
Cell cycle arrest represents an additional mechanism contributing to Icariside-II anti-cancer activity [8] [7]. The compound significantly arrests cancer cells in the G2/M phase, accompanied by upregulation of P21 and CyclinB1 expression and downregulation of CyclinD1, CDC2, and phosphorylated-Cdc25C [8]. This cell cycle modulation prevents cancer cell proliferation and enhances susceptibility to apoptotic stimuli [7].
Icariside-II demonstrates potent anti-inflammatory properties through comprehensive modulation of cytokine production and inflammatory signaling pathways [9] [10] [11] [12]. The compound effectively suppresses pro-inflammatory cytokine expression while preserving or enhancing anti-inflammatory mediators across multiple experimental models [12] [13].
Nuclear factor kappa-light-chain-enhancer of activated B cells pathway inhibition represents the central mechanism underlying Icariside-II anti-inflammatory effects [9] [10] [12]. In tumor necrosis factor-alpha-induced non-small cell lung cancer cells, the compound suppresses tumor necrosis factor-alpha-triggered nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells and phosphorylation of inhibitory protein kappa B alpha [10]. This nuclear factor kappa-light-chain-enhancer of activated B cells inactivation prevents transcription of pro-inflammatory genes and subsequent cytokine production [10] [12].
The compound demonstrates significant efficacy in reducing multiple pro-inflammatory cytokines across different disease models [11] [12]. In ovalbumin-induced asthma mice, Icariside-II administration attenuates airway inflammation by reducing levels of interleukin-4, interleukin-5, interleukin-13, and transforming growth factor-beta1 in peripheral blood [12]. Additionally, the compound downregulates expression of alpha-smooth muscle actin, connective tissue growth factor, eotaxin-1, CC-chemokine receptor-3, Toll-like receptor-2, and Toll-like receptor-4 in lung tissues [12].
Table 3: Anti-Inflammatory Cytokine Regulation by Icariside-II
| Study Model | Pro-inflammatory Cytokines | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Pathway Effects | Effective Concentrations |
|---|---|---|---|
| Tumor necrosis factor-alpha-induced A549/H1299 cells | Tumor necrosis factor-alpha suppression via nuclear factor kappa-light-chain-enhancer of activated B cells inhibition | Nuclear translocation inhibited | Non-cytotoxic concentrations |
| Ovalbumin-induced asthma mice | Interleukin-4, interleukin-5, interleukin-13, transforming growth factor-beta1 downregulation | Inhibitory protein kappa B alpha degradation decreased | 50 mg/kg oral administration |
| Lipopolysaccharide-stimulated THP-1 cells | Tumor necrosis factor-alpha, interleukin-6, interleukin-1beta reduction | p65 nuclear translocation blocked | 25-100 μM |
| Carrageenan-induced inflammation | Tumor necrosis factor-alpha, interleukin-6, interleukin-1beta decreased | Extracellular signal-regulated kinase and p38 phosphorylation inhibited | 50 mg/kg |
| Interleukin-1beta-induced chondrocytes | Tumor necrosis factor-alpha, interleukin-6, interleukin-8 levels reduced | TNFAIP3-interacting protein 2 expression increased | Various concentrations tested |
| PC-3 prostate cancer cells | Cyclooxygenase-2, prostaglandin E2 suppression | Not specified | 5-10 μM |
Cyclooxygenase-2 and prostaglandin E2 pathway modulation represents another significant anti-inflammatory mechanism of Icariside-II [14]. In PC-3 prostate cancer cells, the compound suppresses both constitutive and arachidonic acid-induced cyclooxygenase-2 expression while reducing prostaglandin E2 levels at concentrations as low as 5-10 micromolar [14]. This cyclooxygenase-2 inhibition contributes to the overall anti-inflammatory profile and may enhance the compound's pro-apoptotic effects in cancer cells [14].
The compound also modulates TNFAIP3-interacting protein 2/nuclear factor kappa-light-chain-enhancer of activated B cells signaling in inflammatory conditions [9]. In interleukin-1beta-induced chondrocytes, Icariside-II reverses the interleukin-1beta-induced decrease in TNFAIP3-interacting protein 2 levels and increase in nuclear factor kappa-light-chain-enhancer of activated B cells phosphorylation [9]. Small interfering RNA studies confirm that the TNFAIP3-interacting protein 2/nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway mediates the anti-inflammatory effects of Icariside-II [9].
Icariside-II exhibits substantial neuroprotective properties through activation of the brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP response element binding protein signaling cascade [15] [16] [17] [18]. This pathway activation provides protection against various neurodegenerative insults including amyloid-beta toxicity, chronic cerebral hypoperfusion, and oxygen-glucose deprivation [15] [16] [17].
The compound significantly enhances brain-derived neurotrophic factor expression across multiple experimental models [15] [16] [17] [18]. In amyloid-beta25-35-induced cognitive deficit rats, Icariside-II treatment not only significantly enhances brain-derived neurotrophic factor expression but also increases tyrosine receptor kinase B levels and activates cAMP response element binding protein phosphorylation [15]. These molecular changes correlate with substantial attenuation of cognitive deficits as measured by Morris water maze performance [15].
Tyrosine receptor kinase B activation represents a critical component of Icariside-II neuroprotection [15] [17] [18]. In primary hippocampal neurons subjected to oxygen-glucose deprivation/reoxygenation, the compound increases both tyrosine receptor kinase B expression and phosphorylated tyrosine receptor kinase B levels [17] [18]. The specificity of this pathway is demonstrated by experiments using ANA-12, a tyrosine receptor kinase B inhibitor, which blocks the neuroprotective effects of Icariside-II on amyloid-beta25-35-induced neuronal injury [15] [17].
Table 4: Neuroprotective Effects via Brain-Derived Neurotrophic Factor/Tyrosine Receptor Kinase B/cAMP Response Element Binding Protein Signaling Cascade
| Experimental Model | Brain-Derived Neurotrophic Factor Expression | Tyrosine Receptor Kinase B Activation | cAMP Response Element Binding Protein Phosphorylation | Functional Outcomes |
|---|---|---|---|---|
| Amyloid-beta25-35-induced cognitive deficits (rats) | Significantly enhanced | Significantly enhanced | Activated | Cognitive deficits attenuated |
| PC12 cells (amyloid-beta25-35 treatment) | Upregulated consistent with in vivo | Upregulated, blocked by ANA-12 | Enhanced phosphorylation | Neuronal injury protection |
| Bilateral common carotid artery occlusion rats (chronic cerebral hypoperfusion) | Enhanced expression | Enhanced expression | Levels increased | Cognitive deficits ameliorated |
| Oxygen-glucose deprivation/reoxygenation primary hippocampal neurons | Increased expression | Increased expression and phosphorylated tyrosine receptor kinase B | Phosphorylation increased | Hippocampal neuronal death suppressed |
| APP/PS1 transgenic mice | Enhanced via Wnt/beta-catenin pathway | Enhanced signaling | Activated downstream of brain-derived neurotrophic factor/tyrosine receptor kinase B | Cognitive dysfunction rescued |
The neuroprotective mechanism involves protein kinase G/cAMP response element binding protein/brain-derived neurotrophic factor/tyrosine receptor kinase B signaling pathway activation [17] [18]. Icariside-II functions as a phosphodiesterase-5 inhibitor, effectively decreasing phosphodiesterase-5 protein expression and activity while restoring 3',5'-cyclic guanosine monophosphate levels and downstream protein kinase G activity [17] [18]. This leads to increased phosphorylation of cAMP response element binding protein, which serves as a transcription factor for brain-derived neurotrophic factor expression [17] [18].
The compound demonstrates efficacy across multiple neurodegenerative disease models [16] [19]. In bilateral common carotid artery occlusion rats with chronic cerebral hypoperfusion, Icariside-II ameliorates cognitive deficits by enhancing brain-derived neurotrophic factor, tyrosine receptor kinase B, and cAMP response element binding protein phosphorylation levels [16]. The treatment also activates peroxisome proliferator-activated receptor alpha and gamma while decreasing amyloid-beta1-40 and amyloid-beta1-42 levels in the hippocampus [16].
In APP/PS1 transgenic mice, Icariside-II rescues cognitive dysfunction through activation of Wnt/beta-catenin signaling pathway promoting hippocampal neurogenesis [19]. The compound upregulates Wnt-3a, phosphorylated glycogen synthase kinase-3beta, and beta-catenin while simultaneously enhancing brain-derived neurotrophic factor/tyrosine receptor kinase B/cAMP response element binding protein signaling [19]. This dual pathway activation contributes to improved neurogenesis and cognitive function restoration [19].